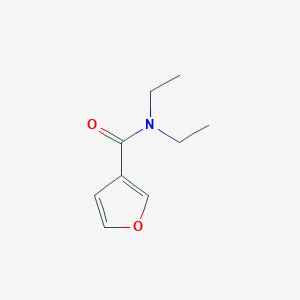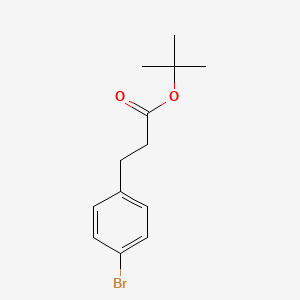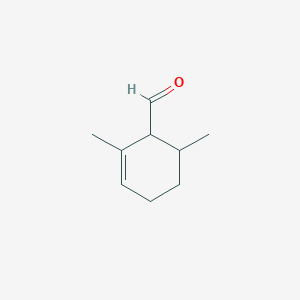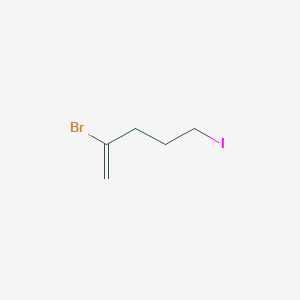
3-(5-bromothiophen-3-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromothiophen-3-yl)prop-2-ynoic acid (BTPA) is an organic compound belonging to the thiophene family of compounds. It is a colorless solid with a molecular weight of 243.01 g/mol. BTPA has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.
Scientific Research Applications
3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been studied for its potential applications in the synthesis of pharmaceuticals. It has been used as a starting material in the synthesis of various drugs, including anti-inflammatory drugs and antibiotics. 3-(5-bromothiophen-3-yl)prop-2-ynoic acid has also been investigated for its use in the synthesis of organic semiconductors and other materials.
Mechanism of Action
3-(5-bromothiophen-3-yl)prop-2-ynoic acid is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. This conversion is believed to occur through the action of enzymes, such as cytochrome P450 enzymes. Once converted, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is thought to interact with various cellular targets, including proteins and enzymes.
Biochemical and Physiological Effects
3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been studied for its potential biochemical and physiological effects. In animal models, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-bromothiophen-3-yl)prop-2-ynoic acid for laboratory experiments include its low cost, ease of synthesis, and versatility. However, it is important to note that 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is a highly reactive compound, and must be handled with care. Additionally, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is a relatively new compound, and its effects on humans are not yet fully understood.
Future Directions
The future directions of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid research include further exploration of its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid, and to determine its safety and efficacy in humans. Finally, further research is needed to explore the potential use of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid in the synthesis of organic semiconductors and other materials.
Synthesis Methods
3-(5-bromothiophen-3-yl)prop-2-ynoic acid can be synthesized through a variety of methods, including the reaction of 5-bromothiophene with acetic acid and a catalytic amount of sulfuric acid. Another synthesis method involves the reaction of 5-bromothiophene with a catalytic amount of sulfuric acid and a base, such as sodium hydroxide. The product of this reaction is a mixture of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid and the corresponding bromoacetate. The bromoacetate can be separated from 3-(5-bromothiophen-3-yl)prop-2-ynoic acid by distillation.
properties
IUPAC Name |
3-(5-bromothiophen-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZDNBKBAXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)



